molecular formula C12H11BrO2 B5723342 [5-(2-bromo-4-methylphenyl)-2-furyl]methanol

[5-(2-bromo-4-methylphenyl)-2-furyl]methanol

Cat. No. B5723342
M. Wt: 267.12 g/mol
InChI Key: PORGFPVLUYTRHD-UHFFFAOYSA-N
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Description

[5-(2-bromo-4-methylphenyl)-2-furyl]methanol, also known as BMF, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BMF is a furan derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of [5-(2-bromo-4-methylphenyl)-2-furyl]methanol is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound has antitumor activity in animal models of cancer. This compound has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

[5-(2-bromo-4-methylphenyl)-2-furyl]methanol has several advantages for lab experiments, including its ease of synthesis, versatility, and potential applications in various fields. However, this compound also has limitations, including its low solubility in water and potential toxicity.

Future Directions

There are several future directions for the study of [5-(2-bromo-4-methylphenyl)-2-furyl]methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo.

Synthesis Methods

[5-(2-bromo-4-methylphenyl)-2-furyl]methanol can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Pd-catalyzed coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-4-methylphenylboronic acid with 2-furylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2-bromo-4-methylphenylacetylene with 2-furylboronic acid in the presence of a palladium catalyst. The Pd-catalyzed coupling reaction involves the reaction of 2-bromo-4-methylphenyl iodide with furfuryl alcohol in the presence of a palladium catalyst.

Scientific Research Applications

[5-(2-bromo-4-methylphenyl)-2-furyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds.

properties

IUPAC Name

[5-(2-bromo-4-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORGFPVLUYTRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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